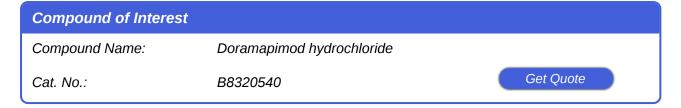


Doramapimod Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramapimod, also known as BIRB 796, is a potent and highly specific, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). Its hydrochloride salt is frequently utilized in research settings. This technical guide provides an in-depth overview of **Doramapimod hydrochloride**'s chemical properties, mechanism of action, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers in drug discovery and development, particularly those focused on inflammatory diseases and oncology.

Chemical Properties

Doramapimod and its hydrochloride salt are well-characterized small molecules. The following table summarizes their key chemical properties.



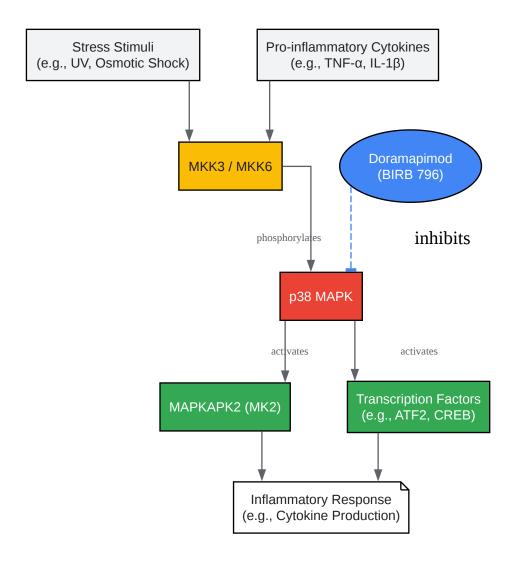
Property	Doramapimod	Doramapimod Hydrochloride
CAS Number	285983-48-4[1][2][3]	1283526-53-3
Molecular Formula	C31H37N5O3[1][2]	C31H38CIN5O3
Molecular Weight	527.66 g/mol [1][2][4]	564.12 g/mol
IUPAC Name	1-[3-(tert-butyl)-1-(4-methylphenyl)pyrazol-5-yl]-3- [4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea[1]	1-(3-tert-butyl-1-p-tolyl-1H- pyrazol-5-yl)-3-(4-(2- morpholinoethoxy)naphthalen- 1-yl)urea hydrochloride
Synonyms	BIRB 796[1]	BIRB 796 hydrochloride
Appearance	White to off-white crystalline solid[2]	No data available
Melting Point	136-140°C[2]	No data available
Solubility	Soluble in DMSO[4]	Soluble in DMSO

Mechanism of Action: p38 MAPK Inhibition

Doramapimod is a highly potent inhibitor of the α and β isoforms of p38 MAPK, with reported IC₅₀ values of 38 nM and 65 nM, respectively. It also inhibits the γ and δ isoforms at higher concentrations.[5] The compound binds to an allosteric site on the p38 kinase, which is distinct from the ATP-binding pocket. This unique binding mode induces a conformational change that locks the enzyme in an inactive state, thereby preventing its phosphorylation by upstream kinases such as MKK3 and MKK6 and subsequent activation.

The p38 MAPK signaling pathway plays a critical role in cellular responses to inflammatory cytokines and environmental stress. Inhibition of this pathway by Doramapimod leads to the downstream suppression of various pro-inflammatory mediators.





Click to download full resolution via product page

Doramapimod's inhibition of the p38 MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Doramapimod hydrochloride**.

Inhibition of TNF-α Production in THP-1 Cells

This protocol describes a cell-based assay to determine the potency of Doramapimod in inhibiting lipopolysaccharide (LPS)-induced TNF- α production in the human monocytic cell line THP-1.





Click to download full resolution via product page

Workflow for TNF- α inhibition assay.

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS
- Doramapimod hydrochloride
- Lipopolysaccharide (LPS) from E. coli
- Human TNF-α ELISA kit
- 96-well cell culture plates

Procedure:

- Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **Doramapimod hydrochloride** in culture medium.
- Remove the old medium from the cells and add the Doramapimod dilutions. Pre-incubate for 30 minutes at 37°C.[4][6]
- Add LPS to a final concentration of 1 μ g/mL to all wells except for the negative control.[4][6]
- Incubate the plate for 18-24 hours at 37°C.[4][6]
- Centrifuge the plate and collect the supernatant.



- Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.[4][6]
- Calculate the EC₅₀ value by fitting the dose-response curve using a suitable nonlinear regression model.

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) assay to evaluate the antiproliferative effects of Doramapimod on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., U87, U251 glioblastoma cells)[7]
- Complete growth medium
- · Doramapimod hydrochloride
- CCK-8 reagent
- 96-well cell culture plates

Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[7]
- Treat the cells with various concentrations of **Doramapimod hydrochloride** and incubate for 24 to 48 hours.[7]
- Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]
- Measure the absorbance at 450 nm using a microplate reader.
- The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.



Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of Doramapimod on the phosphorylation of p38 MAPK in stimulated cells.

Materials:

- Cell line of interest
- Doramapimod hydrochloride
- Stimulant (e.g., sorbitol, anisomycin)
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Culture cells to 70-80% confluency.
- Pre-treat the cells with **Doramapimod hydrochloride** for 1 hour.
- Stimulate the cells with an appropriate agonist (e.g., 0.5 M sorbitol for 30 minutes) to induce p38 MAPK phosphorylation.[5]
- Lyse the cells in RIPA buffer and quantify the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.[7]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.



- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Conclusion

Doramapimod hydrochloride is a valuable research tool for investigating the p38 MAPK signaling pathway and its role in various pathological conditions. Its high potency and specific mechanism of action make it an ideal candidate for studies in inflammation, immunology, and oncology. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of Doramapimod and other p38 MAPK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Doramapimod Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8320540#doramapimod-hydrochloride-cas-number-and-chemical-properties]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com